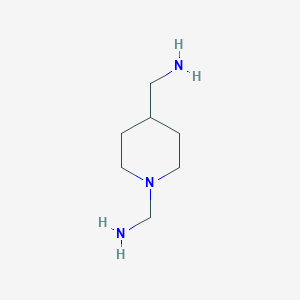
(Piperidine-1,4-diyl)dimethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Piperidinedimethanamine(9CI) is a heterocyclic organic compound with the molecular formula C₇H₁₇N₃ It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge
准备方法
Synthetic Routes and Reaction Conditions
1,4-Piperidinedimethanamine(9CI) can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with formaldehyde and ammonia. The reaction typically occurs under basic conditions, with the pH maintained around 9-10 to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Piperidine} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{1,4-Piperidinedimethanamine(9CI)} ]
Industrial Production Methods
In industrial settings, the production of 1,4-Piperidinedimethanamine(9CI) often involves the catalytic hydrogenation of pyridine derivatives. This process is typically carried out using a molybdenum disulfide catalyst under high pressure and temperature conditions. The reaction can be summarized as:
[ \text{Pyridine Derivative} + \text{Hydrogen} \rightarrow \text{1,4-Piperidinedimethanamine(9CI)} ]
化学反应分析
Types of Reactions
1,4-Piperidinedimethanamine(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Amine oxides
Reduction: Secondary or tertiary amines
Substitution: Various substituted piperidine derivatives
科学研究应用
1,4-Piperidinedimethanamine(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting neurological disorders.
Industry: It is used in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 1,4-Piperidinedimethanamine(9CI) involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound can also participate in enzymatic reactions, influencing metabolic pathways. The specific pathways and targets depend on the context of its application, such as its use in drug development or material science.
相似化合物的比较
Similar Compounds
Piperidine: A simpler analog with a similar ring structure but lacking the additional methanamine groups.
Pyrrolidine: A five-membered ring analog with similar chemical properties.
Piperazine: A six-membered ring containing two nitrogen atoms, offering different reactivity and applications.
Uniqueness
1,4-Piperidinedimethanamine(9CI) is unique due to its dual amine functionality, which provides versatility in chemical reactions and applications. This dual functionality allows it to participate in a broader range of reactions compared to simpler analogs like piperidine or pyrrolidine.
属性
CAS 编号 |
624742-76-3 |
|---|---|
分子式 |
C7H17N3 |
分子量 |
143.23 g/mol |
IUPAC 名称 |
[1-(aminomethyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C7H17N3/c8-5-7-1-3-10(6-9)4-2-7/h7H,1-6,8-9H2 |
InChI 键 |
GGAIXWANWQSLQM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CN)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797089.png)
![2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13797091.png)
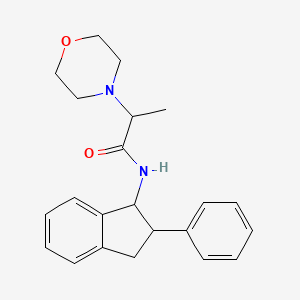
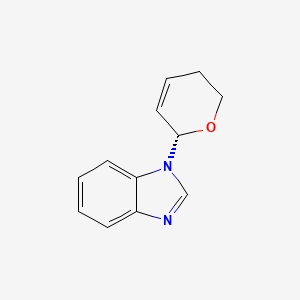
![1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene](/img/structure/B13797104.png)
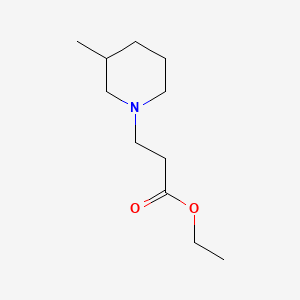
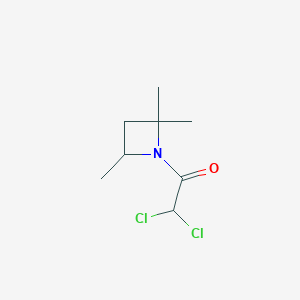

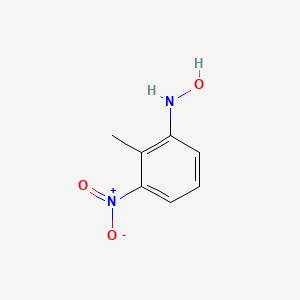
![4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline](/img/structure/B13797152.png)

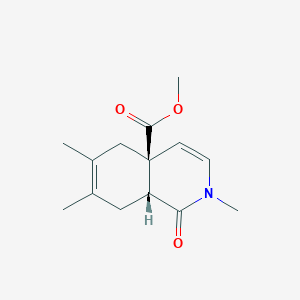
![4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol](/img/structure/B13797165.png)
